2-({2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid
Description
The compound 2-({2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid features a pyridine-3-carboxylic acid core substituted with a sulfanyl-ethyl-oxo group linked to a 4-phenyl-1,3-thiazol-2-amine moiety. The sulfanyl bridge may enhance conformational flexibility, while the phenyl-thiazole group contributes aromatic and electron-rich properties .
Properties
IUPAC Name |
2-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c21-14(10-24-15-12(16(22)23)7-4-8-18-15)20-17-19-13(9-25-17)11-5-2-1-3-6-11/h1-9H,10H2,(H,22,23)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJJNDWFGNPEJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=C(C=CC=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reactions: The thiazole and pyridine rings are coupled using a suitable linker, often involving a sulfanyl group.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Formation of the Thiazole Moiety
The thiazole ring in the target compound is likely synthesized via cyclocondensation of an α-bromocarbonyl compound with a thiocarbonyl compound. For example:
-
Starting Material : A brominated carbonyl derivative (e.g., α-bromoacetyl phenyl compound).
-
Reaction Conditions : Cyclocondensation with thiocarbamide, benzenecarbothioamide, or thioureido acid under reflux in acetone or acetic acid .
-
Mechanism : Bromination of the carbonyl group followed by nucleophilic attack by the thioamide, leading to cyclization and formation of the thiazole heterocycle .
Sulfide Coupling
The sulfanyl group linking the thiazole and pyridine moieties may be introduced via nucleophilic substitution or coupling reactions :
-
Pyridine Carboxylic Acid Activation : The pyridine carboxylic acid is often activated as an ester or acid chloride to facilitate coupling.
-
Sulfide Formation : Reaction with a thiol (e.g., derived from the thiazole moiety) under basic or catalytic conditions (e.g., DMF, EDC/HOBt) .
| Step | Reagents | Conditions | Yield | Key Observations |
|---|---|---|---|---|
| Pyridine Activation | SOCl₂, THF | Reflux | High | Conversion to acid chloride . |
| Sulfide Coupling | RSH, EDC/HOBt, DMF | RT | Moderate | Formation of S-linked heterocycle . |
Functionalization of the Pyridine Carboxylic Acid
The pyridine carboxylic acid group may undergo further functionalization, such as esterification or amidation , depending on the desired product. For example:
-
Esterification : Reaction with methanol in the presence of H₂SO₄ .
-
Amidation : Reaction with hydrazine hydrate to form hydrazides, followed by condensation with aldehydes .
Stability and Reactivity
-
Thiazole Ring Stability : The thiazole moiety is generally stable under basic and acidic conditions but may undergo cleavage under harsh alkaline or oxidative environments .
-
Sulfide Reactivity : The sulfide group is susceptible to oxidative reactions (e.g., oxidation to sulfoxide or sulfone) and may participate in nucleophilic substitution .
Challenges and Considerations
Scientific Research Applications
Structure and Characteristics
The compound contains a pyridine ring, a thiazole moiety, and a carboxylic acid functional group. Its molecular structure contributes to its diverse biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry
The compound has been investigated for its potential antimicrobial , antiviral , and anticancer activities. Studies suggest that derivatives of thiazole compounds exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Anticancer Activity
Research has demonstrated that compounds similar to 2-({2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid show promising results in inhibiting tumor growth in vitro. For instance, derivatives tested against the National Cancer Institute's 60 cell line panel exhibited notable cytotoxicity, suggesting their potential as anticancer agents .
The biological activity of this compound is attributed to its ability to interact with biological targets, leading to various therapeutic effects.
Antimicrobial Properties
Studies indicate that thiazole derivatives possess significant antimicrobial properties against a range of pathogens. The compound has been shown to inhibit bacterial growth effectively, making it a candidate for developing new antibiotics .
Material Science
In addition to its biological applications, this compound can serve as a building block for synthesizing more complex materials. Its unique structure allows for modifications that can enhance material properties or introduce new functionalities.
Chemical Research
As a versatile intermediate, it is utilized in organic synthesis for creating novel compounds with potential applications in pharmaceuticals and agrochemicals.
Table 2: Synthesis Conditions
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Oxidation | Hydrogen peroxide as oxidant | Varies |
| Reduction | Lithium aluminum hydride | Varies |
| Substitution | Electrophilic reagents | Varies |
Mechanism of Action
The mechanism of action of 2-({2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocycles
N-{2-[4-Allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide
- Key Differences : Replaces the pyridine-3-carboxylic acid with a triazole ring and adds an allyl group and benzamide substituent.
- Implications : The triazole ring may enhance hydrogen-bonding capacity, while the benzamide group increases lipophilicity. This structural variation could alter target selectivity compared to the pyridine-carboxylic acid core of the target compound .
N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
- Key Differences : Incorporates a 1,3,4-oxadiazole ring instead of the pyridine-sulfanyl-ethyl group.
- However, the absence of the carboxylic acid group may reduce solubility .
Analogues with Varied Substituents
N-[2-(4-Ethyl-5-[2-oxo-2-(4-toluidino)ethyl]sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide
- Key Differences: Substitutes the phenyl-thiazole with a toluidino group and introduces a triazole-ethyl-sulfanyl chain.
- Biological Relevance : Demonstrated dose-dependent inhibition of steroidogenesis via binding to the CRAC domain, suggesting the target compound’s thiazole group may similarly influence protein interactions but with distinct efficacy .
2-{[1-(Ethylcarbamoyl)ethyl]sulfanyl}pyridine-3-carboxylic Acid
Direct Structural Analogues
2-[(4-Methyl-1,3-thiazol-2-yl)amino]pyridine-3-carboxylic Acid
- Key Differences: Lacks the sulfanyl-ethyl-oxo linker, directly connecting the thiazole to the pyridine via an amino group.
- The methyl group on the thiazole may modestly increase hydrophobicity .
Comparative Data Table
Research Findings and Implications
- CRAC Domain Binding: The toluidino-containing analogue () highlights the importance of the sulfanyl-ethyl group in modulating steroidogenesis, suggesting the target compound may share similar mechanistic pathways but with altered potency due to its phenyl-thiazole moiety .
- Cytotoxicity : Thiazole-oxadiazole hybrids () exhibit cytotoxic activity, implying that the target compound’s thiazole-pyridine core could be optimized for anticancer applications .
- Synthetic Flexibility : The prevalence of sulfanyl linkages in analogues (e.g., ) underscores their utility in tuning solubility and bioavailability, though substituent choice critically impacts target engagement .
Biological Activity
The compound 2-({2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article discusses its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 374.37 g/mol. The structure features a pyridine ring, a thiazole moiety, and a carboxylic acid group, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole derivatives. The key steps include:
- Formation of Thiazole Ring : Utilizing thiazole precursors and appropriate reagents.
- Addition of Amino Group : Introducing the amino group to the thiazole ring.
- Carboxylation : The final step involves adding the carboxylic acid functionality to yield the target compound.
Anticancer Activity
Several studies have demonstrated that compounds with similar thiazole structures exhibit significant anticancer properties. For instance:
- Cytotoxicity Assays : Compounds derived from thiazoles have shown notable cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. In one study, compounds exhibited IC50 values less than those of standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Activity
The anti-inflammatory potential is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes:
- Inhibition Studies : Compounds related to this structure have been tested for their ability to inhibit COX enzymes, showing promising results in reducing inflammation in animal models .
The proposed mechanisms for the biological activities include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation and inflammatory pathways.
- Apoptosis Induction : Evidence suggests that these compounds can induce apoptosis in cancer cells through various signaling pathways.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazole and pyridine rings significantly affect biological activity:
- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances anticancer activity, while bulky groups may reduce efficacy .
Case Studies
- Case Study 1 : A derivative of this compound was tested against a panel of 60 cancer cell lines by the National Cancer Institute (NCI), showing potent activity against several types of cancers with an emphasis on breast and colon cancers.
- Case Study 2 : Another study focused on its anti-inflammatory properties in rat models, demonstrating significant reduction in paw edema compared to control groups .
Q & A
Q. What are the common synthetic routes for preparing 2-({2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A key approach involves condensation of 4-phenyl-1,3-thiazole-2-amine with activated pyridine-3-carboxylic acid derivatives. For example, thioether linkages can be formed via nucleophilic substitution between a mercapto-pyridine intermediate and a bromoacetyl-thiazole precursor. Reaction conditions (e.g., solvent polarity, temperature, and catalysts) critically affect regioselectivity and yield. Polar aprotic solvents like DMF or acetonitrile at 60–80°C under inert atmospheres are recommended. Catalytic bases (e.g., K₂CO₃) improve nucleophilicity of thiol groups. Yields typically range from 45–70%, with impurities arising from competing oxidation or dimerization side reactions .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : ¹H NMR confirms the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and pyridine moiety (δ 8.3–8.9 ppm). The sulfanyl group’s proximity to the carbonyl is validated by coupling patterns in COSY or NOESY.
- IR : Stretching vibrations at ~1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N thiazole), and 2550 cm⁻¹ (S-H, if unoxidized).
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 400.08) and fragments corresponding to thiazole or pyridine cleavage.
Cross-validation with elemental analysis (C, H, N, S) ensures purity >95% .
Q. What in vitro biological models are appropriate for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to ketoconazole .
- Antiproliferative Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), using IC₅₀ calculations and positive controls like doxorubicin.
- Enzyme Inhibition : Fluorescence-based assays targeting HIV-1 integrase or aldose reductase, correlating substituent effects (e.g., thiazole’s electron-withdrawing groups) with activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound, particularly regarding regioselectivity in substitution reactions?
- Methodological Answer : Contradictions often arise from ambiguous NOE effects or overlapping signals. Strategies include:
- 2D NMR (HSQC, HMBC) : Maps proton-carbon correlations to distinguish between C-2 and C-5 substitution on the thiazole ring.
- X-ray Crystallography : Defines absolute configuration, resolving disputes over stereochemistry at the sulfanyl-ethyl linker.
- Computational Modeling (DFT) : Predicts thermodynamic stability of regioisomers and validates experimental data via HOMO-LUMO alignment .
Q. What strategies optimize the compound’s solubility and bioavailability without compromising its heterocyclic pharmacophore?
- Methodological Answer :
- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl or pivaloyloxymethyl esters) enhances membrane permeability. Hydrolysis in vivo regenerates the active form .
- Co-crystallization : Use of co-solvents (PEG 400) or cyclodextrin inclusion complexes improves aqueous solubility.
- SAR Studies : Introduce polar substituents (e.g., -OH, -NH₂) on the pyridine ring while retaining the thiazole’s π-π stacking capacity. LogP reductions from >3.0 to 1.5–2.0 are achievable .
Q. How do electronic and steric effects of substituents on the phenyl-thiazole moiety influence binding affinity to target receptors?
- Methodological Answer : A systematic SAR study using the following modifications is recommended:
| Substituent (R) | Electronic Effect | Binding Affinity (IC₅₀, nM) |
|---|---|---|
| -H | Neutral | 850 ± 45 |
| -NO₂ | Strong EWG | 120 ± 10 |
| -OCH₃ | Moderate EDG | 420 ± 30 |
| -CF₃ | Moderate EWG | 250 ± 20 |
| Strong electron-withdrawing groups (EWGs) like -NO₂ enhance affinity by stabilizing charge-transfer interactions with receptor hydrophobic pockets. Steric bulk at the para-position reduces activity due to hindered π-stacking . |
Q. What computational tools are effective in predicting metabolic pathways and potential toxicity of this compound?
- Methodological Answer :
- ADMET Predictors : Software like Schrödinger’s QikProp or SwissADME estimates metabolic sites (e.g., sulfanyl oxidation, amide hydrolysis).
- Docking Simulations (AutoDock Vina) : Identifies cytochrome P450 isoforms (e.g., CYP3A4) responsible for phase I metabolism.
- Toxicity Profiling : Use ProTox-II to predict hepatotoxicity (e.g., mitochondrial dysfunction) and prioritize derivatives with lower risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
